2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine, also known by its IUPAC name, is a synthetic organic compound. Its chemical structure consists of an allyl group, a dichlorobenzyl moiety, and a tetrazole ring. The tetrazole ring imparts unique properties to this compound, making it interesting for various scientific investigations.
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes lead to the formation of 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine. One common approach involves the reaction of an allylamine derivative with 2,3-dichlorobenzyl chloride, followed by cyclization using sodium azide. The reaction proceeds as follows:
Allylamine+2,3-dichlorobenzyl chloride→Intermediate→this compound
b. Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Precise reaction parameters, such as temperature, solvent, and catalysts, are crucial for achieving high yields.
Analyse Chemischer Reaktionen
2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine participates in various chemical reactions:
Oxidation: Undergoes oxidation to form corresponding oxides.
Reduction: Can be reduced to its amine derivative.
Substitution: Reacts with nucleophiles to replace the chlorine atoms.
Cyclization: The tetrazole ring can undergo intramolecular cyclization.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products:
- Oxidation: this compound oxide
- Reduction: this compound amine
- Substitution: Various derivatives with modified substituents
Wissenschaftliche Forschungsanwendungen
a. Medicinal Chemistry:
Antihypertensive Properties: Investigated as a potential antihypertensive agent due to its vasodilatory effects.
Antimicrobial Activity: Exhibits antibacterial and antifungal properties.
Neuroprotective Effects: Studied for its ability to protect neurons from oxidative stress.
Anti-Inflammatory Activity: May modulate inflammatory pathways.
Corrosion Inhibition: Used in coatings and additives to prevent metal corrosion.
Polymer Chemistry: Incorporated into polymers for specific properties.
Wirkmechanismus
The exact mechanism remains an active area of research. its effects likely involve interactions with cellular receptors, enzymatic pathways, or ion channels.
Vergleich Mit ähnlichen Verbindungen
2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine stands out due to its unique combination of functional groups. Similar compounds include other tetrazole derivatives, but their specific substituents and properties vary.
Eigenschaften
Molekularformel |
C11H11Cl2N5 |
---|---|
Molekulargewicht |
284.14 g/mol |
IUPAC-Name |
N-[(2,3-dichlorophenyl)methyl]-2-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C11H11Cl2N5/c1-2-6-18-16-11(15-17-18)14-7-8-4-3-5-9(12)10(8)13/h2-5H,1,6-7H2,(H,14,16) |
InChI-Schlüssel |
XTPWHRPJJNUREV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1N=C(N=N1)NCC2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.